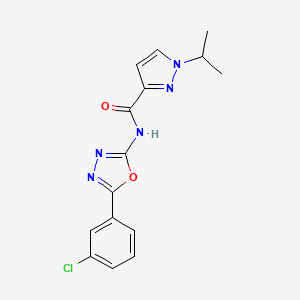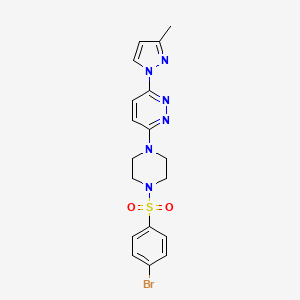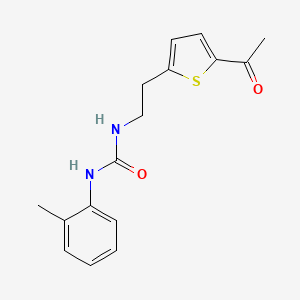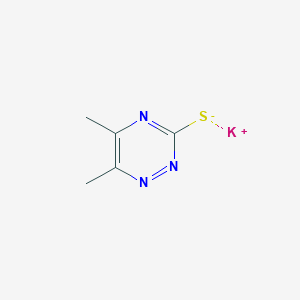![molecular formula C13H9F3N4O2 B2709550 N-(cyanomethyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide CAS No. 1795434-94-4](/img/structure/B2709550.png)
N-(cyanomethyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide typically involves the reaction of 4-(trifluoromethyl)nicotinic acid with aminoacetonitrile in the presence of a solvent and a molecular sieve. This one-pot method generates water as a byproduct, simplifying the process and enhancing the yield and purity of the target compound . Another method involves the reaction of 4-(trifluoromethyl)nicotinamide with chloroacetonitrile in the presence of an acid-binding agent, achieving high conversion rates and yields .
Industrial Production Methods
Industrial production of this compound leverages the one-pot synthesis method due to its efficiency and environmental benefits. The process minimizes waste and allows for the recycling of solvents, making it a cost-effective and sustainable approach .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and trifluoromethyl groups.
Condensation Reactions: The active hydrogen on the cyano group allows for condensation reactions, forming various heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, chloroacetonitrile, and various amines. Reaction conditions often involve solvent-free methods or the use of mild heating to facilitate the reactions .
Major Products
The major products formed from these reactions are typically heterocyclic compounds, which are of significant interest in medicinal chemistry and other scientific fields .
Scientific Research Applications
N-(cyanomethyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. In the case of its use as a pesticide, the compound disrupts the feeding behavior of pests, leading to their eventual death. This is achieved through its action on the nervous system of the pests, inhibiting their ability to feed .
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide: Shares a similar structure but lacks the oxadiazole ring.
N-cyanomethyl-4-trifluoromethyl-3-pyridinecarboxamide: Another related compound with similar applications.
Uniqueness
N-(cyanomethyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide is unique due to the presence of the oxadiazole ring, which enhances its chemical stability and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry .
Properties
IUPAC Name |
N-(cyanomethyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O2/c1-20(7-6-17)11(21)9-4-2-8(3-5-9)10-18-12(22-19-10)13(14,15)16/h2-5H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWBUVFEBLMWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2709470.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide](/img/structure/B2709471.png)
![5-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2709473.png)




![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2709479.png)





